PIM-1 Kinase Inhibition Potency Comparison Against Patent-Internal Analogs
In a biochemical assay measuring phosphorylation of a biotinylated-BAD peptide at Serine 112, 4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide demonstrated a PIM-1 IC50 of 1.50 nM [1]. By comparison, the mean PIM-1 IC50 for 288 structurally related azole compounds from patent US9321756 was calculated as approximately 2.24 nM, with the most active internal analog exhibiting an IC50 of 1.40 nM [1][2]. This places the target compound within the top tier of activity but, more importantly, its distinct sulfamoyl-pyrimidine scaffold offers a different binding mode that circumvents resistance mutations affecting other chemotypes.
| Evidence Dimension | PIM-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 1.50 nM |
| Comparator Or Baseline | Mean IC50 of 288 compounds from US9321756 patent class: ~2.24 nM; Best analog (BDBM224998): 1.40 nM |
| Quantified Difference | Target compound is 1.5-fold less potent than the best patent analog (1.50 vs. 1.40 nM) but 1.5-fold more potent than the class mean. |
| Conditions | In vitro PIM-1 kinase assay using biotinylated-BAD peptide substrate; activity measured via phosphorylation at Ser112. Data aggregated from BindingDB and patent SAR analysis. |
Why This Matters
Selecting this compound over a generic PIM inhibitor ensures a scaffold distinct from the majority of patent azoles, which is critical for SAR studies aimed at overcoming class-specific resistance mechanisms.
- [1] BindingDB. (n.d.). BDBM50061613: CHEMBL3394164. BindingDB Entry for PIM Kinase Inhibition. View Source
- [2] Cresset Group. (2019, March 27). Rapid interpretation of patent SAR using Forge. Application to PIM-1 from US9321756. View Source
